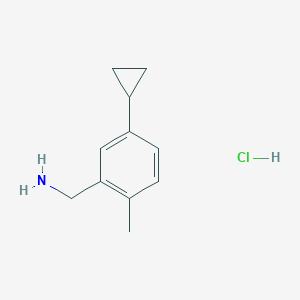

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride

Description

(5-Cyclopropyl-2-methylphenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative featuring a cyclopropyl group at the 5-position and a methyl group at the 2-position of the aromatic ring.

Properties

IUPAC Name |

(5-cyclopropyl-2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-3-10(9-4-5-9)6-11(8)7-12;/h2-3,6,9H,4-5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCRKVCZAMWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride typically involves the reaction of (5-Cyclopropyl-2-methylphenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Material: (5-Cyclopropyl-2-methylphenyl)methanamine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is typically performed at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or other reduced forms.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (5-Cyclopropyl-2-methylphenyl)methanamine hydrochloride with structurally related compounds:

Notes:

- Cyclopropyl vs. Heterocyclic Systems : Thiazole- and pyridine-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher melting points (e.g., 268°C) compared to purely aromatic or aliphatic derivatives, likely due to enhanced hydrogen bonding or crystallinity .

- Halogen Effects : Fluorine substitution (as in (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl) may improve metabolic stability and bioavailability compared to methyl or chloro groups .

- Chirality : Enantiopure derivatives like the (S)-cyclopropyl compound are critical for selective biological activity, contrasting with achiral analogs .

Market and Application Trends

- Pharmaceutical Intermediates : Pyridine- and pyrazine-based methanamines (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) dominate in pharmaceutical intermediate markets due to their versatility in kinase inhibitor synthesis .

- Agrochemical Potential: Chlorinated derivatives (e.g., (5-chloro-3-methylpyridin-2-yl)methanamine HCl) are explored for pesticidal activity, leveraging halogenated aromatic systems for target binding .

Key Research Findings

Substituent Position Matters: The position of substituents significantly impacts properties. For example, [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate melts at 203–204°C, whereas its 4-chloro isomer melts at 268°C, highlighting crystallinity differences .

Chiral vs. Achiral Systems : Enantiopure cyclopropyl derivatives (e.g., (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl) are prioritized in drug discovery for enantioselective efficacy .

Market Dynamics : The global market for (3-Chloropyrazin-2-yl)methanamine HCl is projected to grow at 6.8% CAGR (2023–2027), driven by demand for high-purity (>98%) intermediates .

Biological Activity

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound's chemical structure includes a cyclopropyl group attached to a 2-methylphenyl moiety, which contributes to its unique biological properties. The molecular formula is C12H17ClN, indicating the presence of chlorine in its hydrochloride form.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been studied for its agonistic activity on the 5-HT2C receptor, which is implicated in various neuropharmacological processes.

Key Mechanisms:

- Receptor Binding: The compound binds selectively to the 5-HT2C receptor, modulating neurotransmitter release and influencing mood and appetite regulation .

- Enzyme Interaction: It may also act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways.

Pharmacological Studies

Recent studies have demonstrated the compound's potential as a selective agonist for the 5-HT2C receptor. For instance, it has shown an EC50 value of 55 nM, indicating strong potency compared to other compounds in its class .

Table 1: Potency Comparison with Other Compounds

| Compound Name | EC50 (nM) | Receptor Type |

|---|---|---|

| This compound | 55 | 5-HT2C |

| (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride | 50 | 5-HT2C |

| Other analogs | >1000 | Various |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound may serve as a lead in developing new antimicrobial agents .

Case Studies

-

Case Study on Neuropharmacology:

A study investigated the effects of various substituted phenylmethanamines on mood regulation through their action at serotonin receptors. The results indicated that compounds similar to this compound had significant effects on appetite suppression and mood enhancement . -

Antimicrobial Efficacy Study:

In a controlled experiment assessing the antimicrobial efficacy of several phenylmethanamine derivatives, this compound demonstrated notable inhibition zones against pathogenic bacteria, suggesting its potential as a therapeutic agent against infections .

Q & A

Q. What are the key structural features of (5-Cyclopropyl-2-methylphenyl)methanamine hydrochloride, and how do they influence its chemical reactivity?

The compound features a cyclopropyl group attached to a phenyl ring substituted with a methyl group at the 2-position and an amine functional group. The cyclopropyl moiety introduces steric strain and electron-rich characteristics, enhancing reactivity in nucleophilic substitutions or ring-opening reactions. The methyl group at the 2-position may hinder electrophilic aromatic substitution at adjacent positions, directing reactivity to the 5-cyclopropyl site. The hydrochloride salt improves solubility in polar solvents, facilitating aqueous-phase reactions .

Q. What are the standard synthetic routes for (5-Cyclopropyl-2-methylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves:

Cyclopropane introduction : Via [2+1] cycloaddition using vinyl precursors and carbene intermediates under transition metal catalysis.

Amine functionalization : Reductive amination of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) followed by HCl treatment to form the hydrochloride salt .

Optimization Strategies :

- Solvent choice : Ethanol or methanol enhances solubility of intermediates, while dichloromethane improves acylation efficiency.

- Temperature control : Reflux conditions (~80°C) for cyclopropanation; ambient temperature for amine reduction to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. How does the hydrochloride salt form impact the compound’s stability and solubility in biological assays?

The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by forming hydrogen bonds with water. Stability is enhanced via ionic interactions, reducing degradation under physiological pH (7.4). However, hygroscopicity requires anhydrous storage to prevent deliquescence .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopropyl group affect pharmacological activity?

Stereochemistry significantly influences binding to biological targets. For example:

- (R)-isomers : Show higher affinity for serotonin receptors due to complementary van der Waals interactions with hydrophobic binding pockets.

- (S)-isomers : Exhibit reduced activity, as the cyclopropyl orientation disrupts optimal receptor docking.

Methodological Approach : - Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Activity assays : Compare EC₅₀ values in receptor-binding studies (e.g., radioligand displacement) to correlate stereochemistry with efficacy .

Q. What analytical techniques resolve contradictions in purity assessments during synthesis?

| Technique | Application | Resolution Strategy |

|---|---|---|

| HPLC-DAD | Detects co-eluting impurities | Use orthogonal columns (C18 and phenyl-hexyl) with gradient elution. |

| ¹H/¹³C NMR | Identifies residual solvents or byproducts | Compare integration ratios against reference spectra; employ 2D-COSY for overlapping signals. |

| HRMS | Confirms molecular ion integrity | Match exact mass (<2 ppm error) to theoretical values; isotopic pattern analysis for halogens . |

Q. How can computational modeling predict the compound’s interactions with neurotransmitter receptors?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor binding poses. Focus on the cyclopropyl group’s interaction with hydrophobic residues (e.g., Phe340 in 5-HT₂A).

- MD simulations : Analyze stability of binding complexes over 100-ns trajectories (AMBER or GROMACS). Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to reduce metal leaching.

- Flow chemistry : Continuous processing minimizes exothermic risks in cyclopropanation steps.

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring of intermediate conversion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across studies?

- Source of error : Variability in assay conditions (e.g., buffer pH, temperature).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.